molecular formula C27H31N9Na2O15P2 B12429028 Flavin adenine dinucleotide (disodium salt)

Flavin adenine dinucleotide (disodium salt)

Cat. No.: B12429028
M. Wt: 829.5 g/mol
InChI Key: XLRHXNIVIZZOON-AYGNSISDSA-L
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Description

Flavin adenine dinucleotide (disodium salt) is a redox-active coenzyme associated with various proteins. It plays a crucial role in several enzymatic reactions in metabolism, acting as an electron carrier.

Preparation Methods

Synthetic Routes and Reaction Conditions

Flavin adenine dinucleotide (disodium salt) can be synthesized through the condensation of riboflavin (vitamin B2) and adenosine diphosphate. Small quantities of flavin adenine dinucleotide can be purified by paper chromatography using tert-butyl alcohol/water, cutting out the main spot, and eluting with water. Larger amounts can be precipitated from water as the uranyl complex by adding a slight excess of uranyl acetate to a solution at pH 6.0, dropwise and with gentle stirring .

Industrial Production Methods

Industrial production methods for flavin adenine dinucleotide (disodium salt) typically involve large-scale fermentation processes using genetically modified microorganisms that overproduce riboflavin. The riboflavin is then chemically converted to flavin adenine dinucleotide through a series of enzymatic and chemical reactions.

Chemical Reactions Analysis

Types of Reactions

Flavin adenine dinucleotide (disodium salt) undergoes several types of reactions, including oxidation, reduction, and substitution. It can exist in four redox states: flavin-N(5)-oxide, quinone, semiquinone, and hydroquinone .

Common Reagents and Conditions

Common reagents used in the reactions involving flavin adenine dinucleotide (disodium salt) include nicotinamide adenine dinucleotide phosphate (NADPH) for reduction reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve aqueous solutions at physiological pH.

Major Products Formed

The major products formed from the reactions of flavin adenine dinucleotide (disodium salt) include reduced forms such as flavin adenine dinucleotide hydroquinone (FADH2) and oxidized forms such as flavin adenine dinucleotide quinone (FAD).

Scientific Research Applications

Flavin adenine dinucleotide (disodium salt) has a wide range of scientific research applications:

Mechanism of Action

Flavin adenine dinucleotide (disodium salt) exerts its effects by acting as an electron carrier in redox reactions. It accepts two electrons and two protons to become reduced to flavin adenine dinucleotide hydroquinone (FADH2). This reduced form can then donate electrons to other molecules, facilitating various biochemical reactions. The molecular targets and pathways involved include the electron transport chain in mitochondria, where flavin adenine dinucleotide plays a key role in ATP production .

Comparison with Similar Compounds

Flavin adenine dinucleotide (disodium salt) is unique compared to other similar compounds due to its conformational flexibility and ability to exist in multiple redox states. Similar compounds include:

Flavin adenine dinucleotide (disodium salt) stands out due to its role in both one-electron and two-electron transfer reactions, making it versatile in various biochemical processes.

Properties

Molecular Formula

C27H31N9Na2O15P2

Molecular Weight

829.5 g/mol

IUPAC Name

disodium;[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate

InChI

InChI=1S/C27H33N9O15P2.2Na/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;/q;2*+1/p-2/t14-,15+,16+,19-,20+,21+,26?;;/m0../s1

InChI Key

XLRHXNIVIZZOON-AYGNSISDSA-L

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H](C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+]

Origin of Product

United States

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